Guanosine 2'
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 2’ is a purine nucleoside that consists of guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond . It is a crucial component in various biochemical processes, including the synthesis of nucleic acids and proteins, photosynthesis, muscle contraction, and intracellular signal transduction . Guanosine 2’ is known for its neuroprotective properties and is released in the brain under both physiological and pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine 2’ can be synthesized through enzymatic methods. One common method involves the RNase T1 digestion of yeast RNA, which yields guanosine-2’,3’-cyclic phosphate . This compound can then be further processed to obtain guanosine 2’. Another method involves aqueous strategies that avoid the use of protecting groups and chromatography, making the process simpler and more efficient .
Industrial Production Methods
Industrial production of guanosine 2’ often relies on microbial fermentation. For instance, Escherichia coli can be genetically engineered to overexpress the purine synthesis pathway, leading to increased guanosine accumulation . This method is preferred due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Guanosine 2’ undergoes various chemical reactions, including phosphorylation, oxidation, and alkylation. It can be phosphorylated to form guanosine monophosphate (GMP), cyclic guanosine monophosphate (cGMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP) . These phosphorylated forms are essential in numerous biochemical pathways.
Common Reagents and Conditions
Phosphorylation: Typically involves the use of ATP and specific kinases.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Alkylation: The photo-mediated Minisci reaction is a common method for alkylation at the C8 position of guanosine.
Major Products Formed
Phosphorylation: GMP, cGMP, GDP, GTP
Oxidation: Oxidized guanosine derivatives
Alkylation: C8-alkylated guanosine derivatives
Scientific Research Applications
Guanosine 2’ has extensive applications in various fields:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Plays a role in RNA splicing and signal transduction pathways.
Industry: Used as a raw material for food additives and pharmaceutical products.
Mechanism of Action
Guanosine 2’ exerts its effects through several molecular targets and pathways. It acts as a neuromodulator in the central nervous system, mediating processes such as cell growth, differentiation, and survival . It also modulates glutamate uptake, decreases the production of reactive oxygen species, and improves mitochondrial function . The compound’s effects are often mediated through its interaction with adenosine receptors .
Comparison with Similar Compounds
Guanosine 2’ is unique due to its specific neuroprotective properties and its role in various biochemical pathways. Similar compounds include:
Deoxyguanosine: Lacks the hydroxyl group at the 2’ position of the ribose ring.
Inosine: Has a hypoxanthine base instead of guanine.
Acyclovir: An antiviral drug structurally similar to guanosine, used in herpes treatment.
These compounds share some biochemical roles but differ in their specific applications and molecular structures.
Properties
Molecular Formula |
C10H11N5NaO7P |
---|---|
Molecular Weight |
367.19 g/mol |
IUPAC Name |
sodium;2-amino-9-[6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1 |
InChI Key |
KJPSSHNIEXRDDG-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.